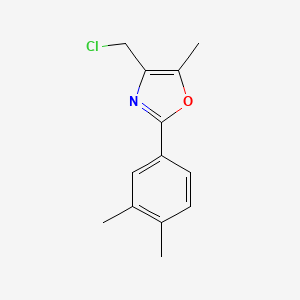
5-Amino-4-chloro-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-chloro-2-fluorobenzonitrile: is an organic compound with the molecular formula C7H4ClFN2 . It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-fluorobenzonitrile typically involves the introduction of amino, chloro, and fluoro groups onto a benzonitrile core. One common method includes the nitration of a suitable precursor followed by reduction and halogenation steps. For instance, starting from 4-chloro-2-fluorobenzonitrile, the amino group can be introduced via nitration followed by reduction .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while oxidation and reduction can yield different functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-4-chloro-2-fluorobenzonitrile is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity .
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are often studied to understand its effects and optimize its use in drug development .
Comparison with Similar Compounds
5-Amino-2-fluorobenzonitrile: Lacks the chloro substituent, leading to different reactivity and applications.
4-Amino-2-chlorobenzonitrile:
2-Fluorobenzonitrile: Lacks both amino and chloro substituents, making it less versatile for certain applications.
Uniqueness: 5-Amino-4-chloro-2-fluorobenzonitrile is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it valuable for specific synthetic and industrial applications .
Properties
CAS No. |
1379332-58-7 |
|---|---|
Molecular Formula |
C7H4ClFN2 |
Molecular Weight |
170.57 g/mol |
IUPAC Name |
5-amino-4-chloro-2-fluorobenzonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2 |
InChI Key |
CDHQUZJIGZYOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12334239.png)

![Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl(3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-kN23,kN24,kN25,kN26]-,(SP-4-2)-](/img/structure/B12334247.png)

![5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B12334259.png)

![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B12334269.png)

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal](/img/structure/B12334278.png)



![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12334304.png)
![methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate](/img/structure/B12334310.png)
